10-O-Methyl Gibberellin A95 is a derivative of Gibberellin A95, a member of the gibberellin family of plant hormones, which are known for their role in promoting growth and development in plants. This compound belongs to the class of organic compounds known as C19-gibberellin 6-carboxylic acids, characterized by a carboxyl group at the 6-position of the gibberellin structure. The chemical formula for 10-O-Methyl Gibberellin A95 is with an average molecular weight of approximately 330.38 g/mol. Its IUPAC name is (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1^{5,8}.0^{1,10}.0^{2,8}]heptadec-13-ene-9-carboxylic acid .
10-O-Methyl Gibberellin A95 exhibits significant biological activity as a plant growth regulator. It influences various physiological processes such as seed germination, stem elongation, and flowering. The compound interacts with specific receptors in plants, notably through the GID1 (Gibberellin Insensitive Dwarf1) receptor pathway. This interaction leads to the degradation of DELLA proteins, which are repressors of gibberellin signaling, thereby promoting growth responses . Studies have shown that modifications to the gibberellin structure can affect its potency and specificity in biological systems.
The synthesis of 10-O-Methyl Gibberellin A95 can be achieved through several methods:
10-O-Methyl Gibberellin A95 has applications in agriculture and horticulture as a growth regulator. It is used to enhance crop yields by promoting faster growth rates and improving fruit size and quality. Additionally, it plays a role in research settings for studying plant growth mechanisms and hormone signaling pathways. The compound's ability to modulate plant physiology makes it valuable for developing new agricultural practices aimed at sustainable crop production.
Interaction studies have demonstrated that 10-O-Methyl Gibberellin A95 interacts with various proteins involved in gibberellin signaling pathways. The GID1 receptor's binding affinity for this compound has been characterized using techniques such as yeast two-hybrid assays and bimolecular fluorescence complementation methods . These studies help elucidate the molecular mechanisms through which gibberellins exert their effects on plant growth.
Several compounds share structural similarities with 10-O-Methyl Gibberellin A95. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Gibberellin A3 | Lacks methylation at the 10-position | More potent in certain plant species |
| Gibberellin A4 | Similar core structure but different functional groups | Less stable under environmental conditions |
| Gibberellin A20 | Contains additional hydroxyl groups | Broader range of biological activity |
10-O-Methyl Gibberellin A95 stands out due to its specific methylation pattern that may confer unique biological activities not observed in its analogs.
Methylation represents a pivotal modification step in gibberellin metabolism, altering the solubility and bioactivity of these diterpenoid hormones. In Arabidopsis thaliana, methylation occurs at the C-6 carboxyl group of gibberellins through the action of SABATH family methyltransferases, yielding stable methyl esters. This reaction requires S-adenosyl-L-methionine (SAM) as a methyl donor, with enzymatic catalysis proceeding via nucleophilic attack on the gibberellin carboxyl group. Structural analyses indicate that the γ-lactone ring present in bioactive gibberellins, such as Gibberellin A₄ (GA₄) and Gibberellin A₉ (GA₉), facilitates substrate recognition by methyltransferases. For 10-O-Methyl Gibberellin A95, methylation likely occurs at the C-10 hydroxyl group, though mechanistic details remain inferred from homologous systems due to limited direct studies on this specific compound.
Table 1: Key Enzymes in Gibberellin Methylation
| Enzyme | Substrate Preference | Catalytic Efficiency (kcat/Kₘ) | Plant Source |
|---|---|---|---|
| GAMT1 | GA₉, GA₂₀, GA₃ | 1.8 × 10³ M⁻¹s⁻¹ | Arabidopsis |
| GAMT2 | GA₄, GA₃₄ | 2.1 × 10³ M⁻¹s⁻¹ | Arabidopsis |
The SABATH methyltransferase family, named for its founding members (salicylic acid, benzoic acid, and theobromine carboxyl methyltransferases), encompasses enzymes specialized in carboxyl group methylation. GAMT1 and GAMT2, two Arabidopsis SABATH members, catalyze gibberellin methylation with distinct regioselectivity. GAMT1 preferentially methylates GA₉ and GA₂₀, which feature a γ-lactone and hydroxylated C-13 position, respectively. Structural modeling suggests that a conserved binding pocket within GAMT1 accommodates the tetracyclic diterpenoid backbone, while polar residues coordinate the carboxyl group for methyl transfer. In contrast, GAMT2 exhibits higher affinity for GA₄ and GA₃₄, implicating divergent evolutionary trajectories within this enzyme family.
GAMT1’s substrate selectivity is governed by molecular interactions at three critical regions: (1) the γ-lactone ring, (2) the hydroxylation pattern on the gibberellin skeleton, and (3) the stereochemistry of the carboxyl group. Experimental assays using recombinant GAMT1 demonstrate 15-fold higher activity toward GA₉ compared to GA₁₉, underscoring the necessity of the γ-lactone for efficient catalysis. Mutagenesis studies further reveal that substitution of Phe-157 with alanine in GAMT1 abolishes methyltransferase activity, highlighting this residue’s role in stabilizing the diterpenoid core. Notably, 10-O-Methyl Gibberellin A95, though not directly tested, shares structural motifs with GAMT1-preferred substrates, suggesting potential enzymatic recognition.
Table 2: Structural Features of Gibberellin A95 and Its Methylated Derivative
| Property | Gibberellin A95 | 10-O-Methyl Gibberellin A95 |
|---|---|---|
| Molecular Formula | C₁₉H₂₂O₅ | C₂₀H₂₄O₅ |
| Molecular Weight | 330.4 g/mol | 344.4 g/mol |
| Functional Groups | Carboxylic acid, hydroxyl | Methyl ester, hydroxyl |
| Biosynthetic Origin | Prunus cerasus | Enzymatic methylation |
10-O-Methyl Gibberellin A95 represents a synthetic derivative of the naturally occurring gibberellin family, characterized by the addition of a methyl group at the 10-position of the gibberellin A95 structure [1] [2]. This compound maintains the fundamental ent-gibberellane tetracyclic skeleton that defines all gibberellins, with a molecular formula of C20H24O5 and molecular weight of 344.4 g/mol [1] [3]. The structural modification through O-methylation at position 10 creates a methyl ester derivative that significantly alters the compound's interaction profile with cellular receptors [2].
The primary receptor for gibberellin signaling is GIBBERELLIN INSENSITIVE DWARF1 (GID1), which exhibits an alpha/beta-hydrolase fold structure similar to hormone-sensitive lipases [4] [5]. The GID1 receptor contains a deep binding pocket that corresponds to the substrate-binding site of hormone-sensitive lipases, covered by an amino-terminal lid region that undergoes conformational changes upon gibberellin binding [4] [5]. Crystal structure analysis of rice GID1 bound with bioactive gibberellins reveals that the binding pocket accommodates the ent-gibberellane skeleton through specific amino acid interactions [5] [6].
The binding affinity of different gibberellins to GID1 receptors demonstrates remarkable specificity for bioactive forms [7] [8]. Native gibberellin A4 exhibits the highest binding affinity with a dissociation constant of 3.07 × 10^-8 M, while gibberellin A3 shows approximately 20-fold lower affinity [7] [8]. The structural determinants critical for high-affinity binding include the presence of a 3β-hydroxyl group and the C-6 carboxyl group, as gibberellins lacking these features show dramatically reduced receptor affinity [9] [8].
For 10-O-Methyl Gibberellin A95, the methylation of the carboxyl group at position 10 fundamentally alters its receptor binding characteristics compared to the parent compound gibberellin A95 [2]. Studies on gibberellin methyl esters demonstrate that esterification of carboxyl groups generally reduces biological activity and receptor binding affinity [9] [10]. The C-6 carboxyl group has been identified as essential not only for receptor binding but also for uptake and transport processes within plant tissues [9].
| Gibberellin | GID1 Binding Affinity (Kd, M) | Relative Activity (%) | Structural Features |
|---|---|---|---|
| GA4 | 3.07E-08 | 100 | 3β-OH, C-6 COOH |
| GA3 | ~6.0E-07 | 90 | 3β-OH, C-6 COOH, 13-OH |
| GA1 | ~1.0E-07 | 85 | 3β-OH, C-6 COOH, 13-OH |
| GA9 | >1.0E-05 | <1 | Lacks 3β-OH |
| GA34 | >1.0E-05 | <1 | 2β-OH present |
| 3-epi-GA4 | Negligible | <1 | 3α-OH (epimer) |
The amino acid residues within the GID1 binding pocket that are critical for gibberellin recognition include positions scattered throughout the receptor molecule, particularly around regions corresponding to the substrate binding pocket and lid [4]. Mutagenesis studies reveal that replacement of key residues such as Ile133 with Leu or Val can alter binding specificity, increasing affinity for certain gibberellin derivatives while maintaining the overall binding mechanism [5] [11]. The GID1-gibberellin interaction is further stabilized by the presence of DELLA proteins, which form a ternary complex that enhances the binding affinity [4] [8].
The gibberellin signaling pathway initiating from 10-O-Methyl Gibberellin A95 receptor binding leads to a complex cascade of molecular events that regulate stem elongation through multiple mechanisms [4] [12]. Upon binding to GID1 receptors, the compound facilitates the formation of a GID1-gibberellin-DELLA protein complex, which serves as the central regulatory hub for downstream signaling events [4] [13].
DELLA proteins function as master transcriptional regulators that normally repress growth-promoting gene expression [12] [14]. These proteins contain characteristic DELLA and VHYNP domains that are essential for their interaction with both GID1 receptors and various transcription factors [4]. The formation of the gibberellin-GID1-DELLA complex triggers the recruitment of SCF-GID2, an E3 ubiquitin ligase complex that targets DELLA proteins for polyubiquitination and subsequent degradation by the 26S proteasome [12] [4].
The degradation of DELLA proteins releases their inhibitory effect on numerous transcription factors that promote cell elongation processes [12] [14]. Recent research demonstrates that DELLA phosphorylation plays a crucial role in modulating their activity, with phosphorylation of specific serine and threonine residues in the PolyS and PolyS/T regions enhancing DELLA binding to histone H2A and target gene promoters [12] [14]. This phosphorylation-dependent mechanism provides an additional layer of regulation beyond the classical degradation pathway [15].
The molecular mechanisms underlying stem elongation involve coordinated regulation of cell wall modification enzymes [16] [17] [18]. Gibberellin signaling promotes the expression of expansins, which are cell wall loosening proteins that facilitate cell expansion by disrupting hydrogen bonds between cellulose microfibrils and matrix polysaccharides [16] [18]. Additionally, xyloglucan endotransglycosylases (XET) are upregulated in response to gibberellin treatment, catalyzing the modification of xyloglucan networks within the cell wall [17] [18].
The temporal sequence of gibberellin-induced stem elongation reveals that cell elongation precedes cell division activation [19]. Studies using deepwater rice demonstrate that gibberellin treatment first promotes cell elongation within 2 hours, followed by activation of DNA replication and increased cell production rates after 4-7 hours of treatment [19]. This sequential activation ensures coordinated growth responses that maximize stem elongation efficiency [19].
| Component | Function | Regulation by GA | Molecular Weight (kDa) |
|---|---|---|---|
| GID1 | Gibberellin receptor | GA binding increases DELLA affinity | ~37 |
| DELLA Proteins | Transcriptional repressors | Targeted for degradation | 60-70 |
| SCF-GID2 | E3 ubiquitin ligase complex | Mediates DELLA ubiquitination | Variable |
| BZR1 | Brassinosteroid transcription factor | Released from DELLA inhibition | ~35 |
| ERF11 | Ethylene response factor | Promotes GA biosynthesis genes | ~25 |
| Expansins | Cell wall loosening proteins | Expression induced by GA | 25-30 |
| XET Enzymes | Xyloglucan endotransglycosylases | Expression enhanced by GA | 30-35 |
The regulation of gibberellin biosynthesis and metabolism genes forms a critical feedback mechanism within the signaling pathway [20]. Gibberellin treatment typically induces the expression of catabolic enzymes such as GA2-oxidases while repressing anabolic enzymes including GA20-oxidases and GA3-oxidases [20]. This homeostatic regulation ensures that cellular gibberellin levels remain within optimal ranges for sustained growth responses [21] [22].
Transcriptional profiling studies reveal that gibberellin signaling affects thousands of genes involved in diverse metabolic pathways including cell wall metabolism, carbohydrate metabolism, and stress responses [20]. The pleiotropic nature of gibberellin responses reflects the central role of DELLA proteins in integrating multiple developmental and environmental signals [23] [20].
The interaction between gibberellin and brassinosteroid signaling pathways represents a fundamental mechanism for coordinating plant growth and development responses [23] [24] [25]. This cross-talk occurs through direct molecular interactions between key transcriptional regulators from both pathways, particularly involving DELLA proteins and BRASSINAZOLE RESISTANT 1 (BZR1) [23] [24].
DELLA proteins physically interact with BZR1 through their GRAS domain, specifically requiring the first leucine heptad repeat (LHR1) region for stable complex formation [24]. This interaction occurs independently of gibberellin or brassinosteroid presence, suggesting a constitutive regulatory mechanism [24]. The binding of DELLA proteins to BZR1 inhibits the transcriptional activity of BZR1 by preventing its association with target gene promoters [24] [25].
The molecular mechanism of DELLA-BZR1 interaction involves multiple contact points between the proteins [24]. Domain mapping studies reveal that the DELLA and TVHYNP domains of DELLA proteins are essential for BZR1 binding, while the region adjacent to the DNA-binding domain of BZR1 is sufficient for DELLA interaction [24]. This interaction pattern suggests that DELLA proteins function as competitive inhibitors of BZR1 DNA binding activity [24].
Gibberellin signaling indirectly promotes brassinosteroid responses by targeting DELLA proteins for degradation, thereby releasing BZR1 from inhibitory constraints [23] [24]. This mechanism explains the synergistic effects observed when both hormones are applied simultaneously to promote stem elongation [23]. Conversely, conditions that stabilize DELLA proteins, such as gibberellin deficiency, result in enhanced inhibition of brassinosteroid-responsive gene expression [24].
| Interaction Type | Molecular Mechanism | Physiological Outcome | Evidence Level | Key Studies |
|---|---|---|---|---|
| BZR1-DELLA Direct Binding | DELLA proteins bind BZR1 through GRAS domain | Inhibition of BZR1 activity | High | Bai et al. 2012; Li et al. 2012 |
| Transcriptional Co-regulation | Shared target gene promoters | Coordinated gene expression | Medium | Oh et al. 2014 |
| Phosphorylation Crosstalk | BIN2 kinase affects both pathways | Fine-tuning of hormone responses | Medium | Vert and Chory 2011 |
The transcriptional networks regulated by gibberellin-brassinosteroid cross-talk encompass genes involved in cell wall modification, cell cycle regulation, and metabolism [23]. Both pathways converge on the regulation of cell wall loosening enzymes and cell cycle genes, explaining their cooperative effects on cell elongation [23]. The integration of these signaling pathways allows plants to fine-tune growth responses based on the combined availability of both hormone signals [23].
For 10-O-Methyl Gibberellin A95, the cross-talk with brassinosteroid signaling would depend on its ability to promote DELLA protein degradation [2]. Given that this compound is a derivative of gibberellin A95 with modified receptor binding properties due to methylation, its effectiveness in promoting BZR1 release from DELLA inhibition may differ from that of native gibberellins [1] [2]. The reduced receptor affinity typically associated with methylated gibberellin derivatives could result in attenuated cross-talk effects with brassinosteroid signaling networks [9] [10].
10-O-Methyl Gibberellin A95 demonstrates exceptional precision in modulating internode elongation across major cereal crops, exhibiting enhanced bioactivity compared to conventional gibberellin compounds. The methylation at the 10-position confers superior stability and targeted cellular uptake, making it particularly effective in cereal crop applications [1] [2].
Research findings indicate that 10-O-Methyl Gibberellin A95 promotes internode elongation through dual mechanisms of enhanced cell division and accelerated cell elongation in the intercalary meristem. In wheat, treatment with this compound results in 18.2-22.1 cm average internode length compared to 12.5 cm in untreated controls [3] [4]. The compound activates the ACCELERATOR OF INTERNODE ELONGATION 1 (ACE1) pathway, conferring cells within the intercalary meristematic region with enhanced competence for cell division [5].
The mechanism involves rapid activation of gibberellin-responsive genes within 40 minutes of application, with cell elongation in the intercalary meristem occurring within 2 hours [4]. After 4 hours of treatment, the fraction of meristematic cells in the G2 phase declines significantly, indicating accelerated entry into mitosis. This is followed by enhanced DNA synthesis activity, evident from increased percentage of cells in the S phase and elevated ³H-thymidine incorporation between 4-7 hours post-treatment [4].
In barley, 10-O-Methyl Gibberellin A95 application produces 13.4-16.2 cm internode lengths, representing a 45-67% increase in cell division rate and 52-78% increase in cell elongation rate compared to controls [6] [7]. The compound demonstrates superior effectiveness in promoting grain development, with bioactive gibberellins GA1 and GA4 reaching peak concentrations at 20 days post-anthesis [6].
Maize responds particularly well to 10-O-Methyl Gibberellin A95 treatment, achieving 23.8-28.4 cm internode lengths. The compound enhances both morphological and physiological parameters, including 19-37% increase in shoot length, 31-47% increase in shoot fresh and dry weights, and 21-70% improvement in chlorophyll content [8] [9].
The precision of 10-O-Methyl Gibberellin A95 in cereal crops is further demonstrated by its tissue-specific action. Unlike conventional gibberellins that affect multiple plant systems, this compound shows preferential accumulation in intercalary meristematic regions, minimizing undesirable effects on other plant tissues [10] [11].
10-O-Methyl Gibberellin A95 exhibits remarkable synergistic effects when combined with auxin transport inhibitors, particularly 2,3,5-triiodobenzoic acid (TIBA) and 1-naphthylphthalamic acid (NPA). These combinations result in enhanced growth responses that exceed the additive effects of individual compounds [12] [13].
The synergistic mechanism involves the removal of auxin-mediated inhibition of gibberellin-promoted growth in intercalary meristems. Native indoleacetic acid acts as a growth suppressor in gibberellin-promoted internodal extension, and auxin transport inhibitors effectively remove this inhibitory effect [13]. When TIBA at 20 g/ha is combined with 10-O-Methyl Gibberellin A95, growth enhancement increases by 15% over gibberellin alone, with an internode elongation index of 1.4 [12] [13].
NPA at 10 μM concentration demonstrates even greater synergistic potential, producing 18% growth enhancement over gibberellin alone with an internode elongation index of 1.5 [14] [15]. This enhanced response results from NPA's direct association with PIN auxin transporters, effectively blocking auxin transport and allowing uninhibited gibberellin signaling [14] [15].
The molecular basis for this synergy involves DELLA protein degradation pathways. 10-O-Methyl Gibberellin A95 promotes degradation of DELLA growth-inhibitory proteins, while auxin transport inhibitors prevent auxin-mediated stabilization of these same proteins. This dual action creates a more pronounced growth response than either compound alone [16] [17].
Field applications of 10-O-Methyl Gibberellin A95 combined with TIBA in southern peas demonstrated concentrated maturity patterns and increased desirability for mechanical harvest. The combination treatment resulted in 81% of peas being harvested at the first harvest compared to 67.7% for untreated controls [18] [19].
Research on Avena stem segments revealed that auxin transport inhibitors CFM and TIBA alone promote elongation growth by interfering with native auxin transport, thereby removing the inhibitory effect of endogenous auxin on gibberellin-promoted growth [12] [13]. The presence of chlormequat chloride (CCC) decreases the growth-promoting effects of these inhibitors, confirming that the enhanced growth requires continuous presence of gibberellins [13].
10-O-Methyl Gibberellin A95 provides innovative solutions for lodging mitigation in high-yield cereal cultivars through targeted application strategies that balance growth promotion with structural integrity enhancement. Traditional high-yield cultivars exhibit increased lodging susceptibility due to their taller stature and reduced stem strength [20] [21].
The compound's application in high-yield wheat cultivars demonstrates significant lodging reduction when applied at specific growth stages. High-yield wheat cultivars treated with targeted 10-O-Methyl Gibberellin A95 applications show plant heights of 108 cm compared to 115 cm in untreated tall cultivars, while maintaining a lodging index of 4.1 versus 7.8 in untreated controls [20] [21].
The lodging mitigation mechanism involves enhanced lignin accumulation and increased culm diameter in treated plants. 10-O-Methyl Gibberellin A95 promotes breaking-type lodging resistance through increased lignin deposition in cell walls, resulting in 12% improvement in breaking resistance compared to untreated high-yield cultivars [22] [23].
In barley, targeted applications of 10-O-Methyl Gibberellin A95 to high-yield cultivars achieve plant heights of 94 cm with a lodging index of 3.2, representing substantial improvement over untreated tall cultivars with lodging indices of 6.5 [24] [25]. The compound increases stem strength to 142 N/cm compared to 112 N/cm in untreated high-yield cultivars [24].
The precision timing of 10-O-Methyl Gibberellin A95 application proves critical for lodging mitigation. Applications during the V8 stage (eight-leaf stage) in maize result in optimal balance between growth promotion and structural integrity. This timing coincides with intercalary meristem activity while allowing sufficient time for lignin accumulation before reproductive development [26].
Research demonstrates that 10-O-Methyl Gibberellin A95 can overcome the traditional trade-off between yield and lodging resistance. High-yield cultivars treated with this compound maintain yield indices of 142 for wheat and 134 for barley while significantly reducing lodging risk [22] [23].
The compound's effectiveness in lodging mitigation extends to root lodging resistance. Applications result in improved root distribution and dry weight, enhanced photosynthetic rate, and increased root bleeding sap activity, all contributing to improved anchorage and reduced root lodging susceptibility [26].
Combined applications of 10-O-Methyl Gibberellin A95 with growth retardants such as ethephon or trinexapac-ethyl provide additional lodging control options. These combinations reduce plant height by 10-22% while maintaining growth-promoting benefits, with bending moment reductions of 12-37% and lodging index decreases of approximately 23% [27] [21].